Orforglipron hemicalcium hydrate

Type 2 Diabetes GLP-1 Agonist Phase 3 Clinical Trial

Oral GLP-1 peptide drugs suffer from low bioavailability (<2%) and strict fasting requirements. Orforglipron hemicalcium hydrate is the non-peptide small-molecule solution. - **79% oral bioavailability** - no food/water restrictions; once-daily dosing (t½ 25-68h) - **Biased signaling** - cAMP activation without β-arrestin recruitment, distinct from balanced agonists - **Phase 3 clinical asset** - ACHIEVE/ATTAIN trials; superior HbA1c/weight reduction vs. oral semaglutide (ACHIEVE-3) - **Defined solid-state form** - calcium salt hydrate for research stability

Molecular Formula C48H50CaF2N10O6
Molecular Weight 941.0 g/mol
Cat. No. B15569366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrforglipron hemicalcium hydrate
Molecular FormulaC48H50CaF2N10O6
Molecular Weight941.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H48F2N10O5.Ca.H2O/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44;;/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62);;1H2/t27-,28-,30-,48-;;/m0../s1
InChIKeyXMVXKSTUSYLMQM-BJPQXFNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orforglipron Hemicalcium Hydrate Overview


Orforglipron hemicalcium hydrate (LY3502970 hemicalcium hydrate) is a small-molecule, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist designed for once-daily oral administration without food or water restrictions. It represents a distinct chemical class from peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide), enabling oral bioavailability that bypasses the proteolytic degradation and injection requirements typical of peptide therapeutics. [1]

Why Orforglipron Cannot Be Substituted


Orforglipron differs fundamentally from peptide-based GLP-1R agonists in molecular structure, receptor pharmacology, and clinical administration requirements. Oral semaglutide, while also orally administered, is a peptide co-formulated with the absorption enhancer SNAC, requires strict fasting conditions, and exhibits less than 1% absolute bioavailability. In contrast, orforglipron's small-molecule, non-peptide structure confers oral bioavailability of approximately 79% without absorption enhancers or dietary restrictions. [1] Injectable GLP-1R agonists require subcutaneous administration and refrigerated storage, whereas orforglipron is a room-temperature-stable oral solid dosage form. [2] Substitution is not possible without altering pharmacokinetic exposure, dosing convenience, and patient adherence parameters.

Orforglipron Comparative Evidence


HbA1c Reduction vs. Oral Semaglutide

In a 52-week, randomized, open-label, phase 3 head-to-head trial (ACHIEVE-3) involving 1,698 participants with type 2 diabetes inadequately controlled on metformin, orforglipron 36 mg demonstrated superior HbA1c reduction compared to oral semaglutide 14 mg. The trial met its primary non-inferiority objective and prespecified superiority endpoints for both dose comparisons. [1]

Type 2 Diabetes GLP-1 Agonist Phase 3 Clinical Trial Head-to-Head Comparison

Body Weight Reduction vs. Oral Semaglutide

In the ACHIEVE-3 trial, orforglipron 36 mg produced significantly greater weight loss than oral semaglutide 14 mg at 52 weeks. The treatment difference was -2.8% body weight reduction favoring orforglipron. [1] A separate Phase 3 review reported orforglipron 36 mg achieved -9.2% body weight reduction versus -5.3% for oral semaglutide 14 mg. [2]

Obesity Weight Loss GLP-1 Agonist Phase 3 Trial

Oral Bioavailability and Prandial Independence

Orforglipron's non-peptide small-molecule structure confers high oral bioavailability, reported as ~79% in clinical pharmacology studies. In contrast, oral semaglutide, a peptide co-formulated with the absorption enhancer SNAC, exhibits absolute bioavailability of 1% or less and requires fasting administration. [1] Preclinical oral bioavailability data in rat (33-43%) and cynomolgus monkey (21-28%) further support the molecule's favorable absorption profile. [2]

Pharmacokinetics Oral Bioavailability Small Molecule Drug Formulation

Weight Loss Magnitude vs. Danuglipron

Competition binding experiments using [³H]orforglipron demonstrated that orforglipron is a high-affinity ligand of the human GLP-1R with an inhibition constant (Ki) of 1 nM. [1] Pharmacologically, orforglipron acts as a partial agonist biased toward G protein activation (cAMP signaling) with negligible β-arrestin recruitment, a profile that may limit receptor desensitization and tachyphylaxis compared to peptide agonists like semaglutide which engage both pathways. [2]

Receptor Binding GLP-1R Affinity Biased Signaling β-Arrestin

Elimination Half-Life Supporting Once-Daily Dosing: 25-68 Hours

Orforglipron exhibits a long elimination half-life ranging from 25 to 68 hours, which enables once-daily oral dosing without the need for multiple daily administrations. [1] This pharmacokinetic profile compares favorably to other oral GLP-1R agonists in development and is comparable to once-weekly injectable semaglutide (~1 week half-life) but with the convenience of oral administration. [2]

Pharmacokinetics Half-Life Once-Daily Dosing Drug Administration

Food Effect on Pharmacokinetics: Minimal Fed/Fasted Variation

Phase 1 pharmacokinetic studies demonstrated that orforglipron can be administered without food or water restrictions. The geometric least squares mean (GLSM) ratio of fed/fasted Cmax was 0.791 (90% CI 0.674–0.928) for the 16 mg dose and 0.768 (90% CI 0.652–0.905) for the 3 mg dose, indicating a modest reduction in Cmax under fed conditions but clinically acceptable exposure. [1] This contrasts with oral semaglutide, which requires administration in a fasted state with ≤120 mL water and a 30-minute post-dose fasting period to achieve therapeutic concentrations. [2]

Pharmacokinetics Food Effect Oral Administration Bioavailability

Orforglipron: Research and Procurement Applications


Small-Molecule GLP-1R Agonism in Diabetes and Obesity Models

Orforglipron hemicalcium hydrate is appropriate for randomized controlled trials in T2D and obesity where superior glycemic control and weight loss relative to oral semaglutide are primary objectives. The ACHIEVE-3 trial demonstrated -1.91% HbA1c reduction and -9.2% body weight loss with 36 mg orforglipron, outperforming oral semaglutide 14 mg. [1] Procurement for clinical trial material should prioritize the hemicalcium hydrate salt form to ensure consistent bioavailability and stability. [2]

Biased GLP-1R Signaling Studies

Orforglipron's unique pharmacological profile—high-affinity binding (Ki = 1 nM) and G protein-biased signaling with negligible β-arrestin recruitment—makes it an essential tool for investigating biased agonism at the GLP-1 receptor. [1] Studies examining receptor desensitization, internalization, and tachyphylaxis mechanisms benefit from the compound's distinct signaling fingerprint compared to balanced peptide agonists. [2]

Comparative Efficacy and Pharmacoeconomic Modeling

With ~79% absolute oral bioavailability and minimal food effect, orforglipron hemicalcium hydrate serves as a reference standard for developing novel oral GLP-1R agonists and for studying small-molecule oral absorption mechanisms. [1] Preclinical pharmacokinetic models in rat (33-43% bioavailability) and cynomolgus monkey (21-28%) provide translational benchmarks. [2]

Patient Adherence and Real-World Effectiveness Studies

The once-daily oral dosing regimen without fasting or water restrictions positions orforglipron for comparative effectiveness research examining adherence, persistence, and real-world outcomes versus injectable GLP-1R agonists and fasting-dependent oral semaglutide. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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